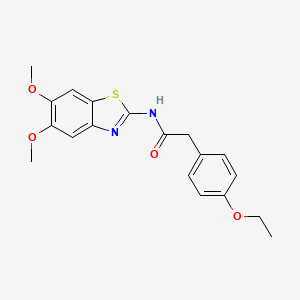

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic benzothiazole-acetamide hybrid compound. Its structure features a 5,6-dimethoxy-substituted benzothiazole core linked via an acetamide bridge to a 4-ethoxyphenyl group.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-4-25-13-7-5-12(6-8-13)9-18(22)21-19-20-14-10-15(23-2)16(24-3)11-17(14)26-19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPGCVIBLVDAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves the condensation of 5,6-dimethoxy-2-aminobenzothiazole with 4-ethoxyphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactors and automated systems to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural modifications, synthetic pathways, and inferred pharmacological implications.

Substituent Variations on the Benzothiazole Core

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1)

- Structural Differences : The benzothiazole ring bears a single 6-ethoxy group instead of 5,6-dimethoxy. The acetamide moiety is substituted with a 4-chlorophenyl group.

- The absence of a 5-methoxy group may reduce steric hindrance, altering binding interactions with target proteins .

N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b)

Modifications to the Acetamide Side Chain

2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b)

- Structural Differences: The benzothiazole core is replaced with a 2-fluorophenylamino-substituted indazole.

- This modification is associated with improved anti-proliferative activity in indazole derivatives .

N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility : The target compound’s 5,6-dimethoxy benzothiazole core can be synthesized using methods analogous to those for indazole derivatives, such as Pd-catalyzed coupling or trifluoroacetic acid-mediated deprotection .

- Pharmacological Predictions : Compared to chloro- or bromo-substituted analogs, the target compound’s dual methoxy groups may enhance electron-donating effects, improving interactions with hydrophobic enzyme pockets. The 4-ethoxyphenyl group balances lipophilicity and metabolic stability relative to halogenated analogs .

- Limitations : Direct biological data for the target compound are absent in the provided evidence. Further studies are required to validate its potency against specific targets (e.g., kinases or cancer cell lines).

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to an acetamide group, characterized by the following structural formula:

The presence of methoxy and ethoxy groups enhances its solubility and may influence its interaction with various biological targets.

The biological activity of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that benzothiazole derivatives can modulate enzyme activity and receptor interactions through:

- Hydrogen bonding : The methoxy and ethoxy groups can form hydrogen bonds with target proteins.

- Hydrophobic interactions : The aromatic rings contribute to hydrophobic interactions that enhance binding affinity.

These interactions are crucial for its potential applications in cancer therapy and other therapeutic areas.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide have demonstrated significant antiproliferative effects against various cancer cell lines.

| Cell Line | Inhibition Rate (%) at 10 µM |

|---|---|

| A431 | 70 |

| A549 | 65 |

| H1299 | 68 |

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Anti-inflammatory Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses. This mechanism could be beneficial in treating diseases characterized by chronic inflammation .

Comparative Studies

To better understand the unique properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, it is useful to compare it with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-nitrobenzyl)benzothiazole | Contains a nitro group | Stronger anticancer activity against A549 cells |

| N-(4-methoxybenzamide)benzothiazole | Methoxy substitution | Exhibits neuroprotective effects |

These comparisons highlight how structural modifications can influence biological activity significantly .

Case Studies

Several case studies have documented the effects of benzothiazole derivatives in clinical settings:

- Pancreatic Cancer Study : A derivative similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide was tested in combination with gemcitabine. Results showed enhanced cytotoxicity against pancreatic cancer cells when combined with low doses of gemcitabine .

- Neuroprotection Study : Research indicated that benzothiazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases .

Future Directions

The promising biological activities of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide warrant further investigation. Future research should focus on:

- In vivo studies : To assess the efficacy and safety profile in animal models.

- Mechanistic studies : To elucidate the specific pathways involved in its anticancer and anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.